Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine
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Overview
Description
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is an organic compound characterized by the presence of an ethyl group attached to a 2-[(4-methoxyphenyl)methoxy]ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases using sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler amines.
Scientific Research Applications
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds through alkylation reactions.
Industry: The compound’s reactivity makes it valuable in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar structure but lacks the ethyl group attached to the amine moiety.
2-(4-Methoxyphenyl)ethylamine: Another structurally related compound with similar reactivity and applications.
Uniqueness
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine is unique due to the presence of both the ethyl and 2-[(4-methoxyphenyl)methoxy]ethylamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Biological Activity
Ethyl({2-[(4-methoxyphenyl)methoxy]ethyl})amine, a compound with potential therapeutic applications, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological effects, including anti-inflammatory, neuroprotective, and potential anticancer properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure comprises an ethyl group attached to a 2-(4-methoxyphenyl) methoxy ethylamine moiety. The methoxy groups are believed to enhance the compound's lipophilicity, potentially facilitating better membrane permeability.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in LPS-treated microglial cells. Specifically, it inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory pathways .
2. Neuroprotective Properties
The neuroprotective effects of this compound have been investigated in models of neurodegenerative diseases. In a study involving Alzheimer’s disease (AD) model mice, treatment with the compound led to improved cognitive function and reduced amyloid-beta accumulation in the brain. The mechanism appears to involve inhibition of the STAT3 signaling pathway, which is known to be activated during neuroinflammation .
3. Anticancer Potential
Preliminary research indicates that this compound may exhibit anticancer properties. In vitro assays showed that the compound can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and reducing cell proliferation . Further studies are needed to elucidate its efficacy and safety in vivo.
Case Study 1: Neuroinflammation Model
In a controlled study, mice treated with LPS to induce neuroinflammation were administered this compound at doses of 5 mg/kg for one month. Results indicated a significant decrease in memory deficits compared to control groups, with associated reductions in inflammatory markers within the brain .
Case Study 2: Cancer Cell Lines
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was shown to activate caspase pathways leading to apoptosis .
Data Tables
Biological Activity | Effect | Study Reference |
---|---|---|
Anti-inflammatory | Reduced COX-2 and iNOS expression | |
Neuroprotective | Improved cognitive function in AD model | |
Anticancer | Induced apoptosis in cancer cell lines |
Research Findings
The findings from various studies suggest that this compound holds promise as a therapeutic agent due to its multifaceted biological activities:
- Mechanism of Action : Inhibition of inflammatory pathways and modulation of apoptotic signals are key mechanisms through which this compound exerts its effects.
- Potential Applications : Given its anti-inflammatory and neuroprotective properties, further exploration into its use for treating neurodegenerative diseases is warranted.
- Future Directions : More extensive preclinical and clinical trials are necessary to fully understand the pharmacokinetics, safety profile, and therapeutic potential of this compound.
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methoxyphenyl)methoxy]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-13-8-9-15-10-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
InChI Key |
BSSQXZRKUWJQIS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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